Sodium 1-oxido-4,6-diphenyl-2-pyridone Sodium 1-oxido-4,6-diphenyl-2-pyridone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20232838
InChI: InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1
SMILES:
Molecular Formula: C17H12NNaO2
Molecular Weight: 285.27 g/mol

Sodium 1-oxido-4,6-diphenyl-2-pyridone

CAS No.:

Cat. No.: VC20232838

Molecular Formula: C17H12NNaO2

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-oxido-4,6-diphenyl-2-pyridone -

Specification

Molecular Formula C17H12NNaO2
Molecular Weight 285.27 g/mol
IUPAC Name sodium;1-oxido-4,6-diphenylpyridin-2-one
Standard InChI InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1
Standard InChI Key TUDVVGUIPOXHGU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+]

Introduction

Structural Characteristics

Molecular Architecture

Sodium 1-oxido-4,6-diphenyl-2-pyridone features a pyridone core substituted with phenyl groups at the 4- and 6-positions and an oxido group at the 1-position (Figure 1). The sodium ion stabilizes the deprotonated oxygen, enhancing its nucleophilic reactivity . Key structural descriptors include:

  • IUPAC Name: Sodium 1-oxido-4,6-diphenylpyridin-2-one .

  • SMILES: [Na+].N1(C(=CC(=CC1=O)c3ccccc3)c2ccccc2)[O-] .

  • InChI Key: TUDVVGUIPOXHGU-UHFFFAOYSA-N .

The compound exhibits tautomerism between keto (2-pyridone) and enol (2-hydroxypyridine) forms, a hallmark of pyridone derivatives. This tautomerism influences its electronic properties, as evidenced by spectroscopic studies .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight285.27 g/mol
Melting Point299–301°C
SolubilityMethanol, DMF, ethanol
DensityNot reported
StabilityMoisture-sensitive

Synthesis and Purification

Preparative Methods

The compound is synthesized via a multi-step process:

  • Formation of 4,6-Diphenyl-2-Pyrone: Ethyl benzoylacetate undergoes cyclization with concentrated sulfuric acid, yielding 4,6-diphenyl-2-pyrone .

  • Hydroxylamine Treatment: The pyrone reacts with hydroxylamine hydrochloride, forming an intermediate N-hydroxy derivative .

  • Base-Mediated Deprotonation: Treatment with sodium ethoxide or hydroxide generates the sodium salt .

The final product is typically used without further purification, though the N-hydroxy precursor (melting point 162°C) is recrystallized from benzene/light petroleum .

Chemical Reactivity and Applications

Catalytic Transformations

Sodium 1-oxido-4,6-diphenyl-2-pyridone serves as a non-hydrolytic oxidant in organic synthesis:

  • Aldehyde/Ketone Synthesis: Converts alkyl and benzyl halides to aldehydes/ketones via nucleophilic displacement .

  • Thione Formation: Reacts with phosphorus pentasulfide (P₄S₁₀) to yield pyridine-2-thiones, useful in heterocyclic chemistry .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 6.4 (1H, s), 6.5 (1H, s), 7.5 (10H, m), corresponding to aromatic protons and the pyridone ring .

  • ¹³C NMR: Peaks at δ 165–170 ppm (C=O) and 120–140 ppm (aromatic carbons) .

Infrared (IR) Spectroscopy

  • ν(C=O): 1630–1640 cm⁻¹, confirming the keto form dominance .

  • ν(N–O): 1250–1300 cm⁻¹, indicative of the oxido group .

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